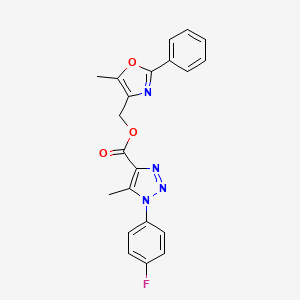

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

描述

This compound is a hybrid heterocyclic molecule featuring both 1,3-oxazole and 1,2,3-triazole rings. The oxazole moiety is substituted with a methyl group at position 5 and a phenyl group at position 2, while the triazole ring is substituted with a 4-fluorophenyl group at position 1 and a methyl group at position 3. The two heterocyclic systems are linked via a methyl ester bridge.

属性

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3/c1-13-19(24-25-26(13)17-10-8-16(22)9-11-17)21(27)28-12-18-14(2)29-20(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWRZOPHXNYGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic derivative that belongs to a class of heterocyclic compounds. It has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the oxazole and triazole rings. These heterocycles are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN3O3 |

| Molecular Weight | 357.36 g/mol |

| CAS Number | [Provisional CAS Number] |

Biological Activity Overview

Research indicates that derivatives of oxazole and triazole exhibit a wide range of biological activities. The specific compound has been evaluated for its effects on various biological systems:

-

Anticancer Activity :

- Studies have shown that triazole derivatives can inhibit the growth of cancer cells. For example, a related triazole compound demonstrated IC50 values ranging from 2.76 to 9.27 µM against several cancer cell lines, including ovarian and renal cancers .

- The oxazole moiety is also linked to anticancer properties, with derivatives exhibiting cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of triazole derivatives against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. The compound exhibited selective toxicity towards ovarian cancer cells, suggesting potential for targeted therapy .

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that related oxazole compounds inhibited the production of pro-inflammatory cytokines in human fibroblasts. This suggests a mechanism through which these compounds could mitigate chronic inflammation .

Study 3: Antimicrobial Efficacy

A comparative analysis showed that a triazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural analogs of the target compound. Key comparisons include:

Both 4 and 5 exhibit identical triclinic symmetry but differ in halogen-induced intermolecular interactions. The Cl substituent in 4 slightly distorts packing compared to 5 , highlighting the role of halogen size in crystal engineering .

Bioactive Analogs

However, the target compound’s bioactivity remains unstudied, necessitating further pharmacological evaluation .

Electronic and Steric Modifications

- 4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole (3o) : Replacing the oxazole with a methoxybenzyl group introduces electron-donating effects, altering electronic density compared to the target compound’s electron-withdrawing fluorophenyl group .

- Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate : A simpler oxazole ester lacking the triazole moiety, this compound serves as a synthetic precursor but lacks the structural complexity for therapeutic applications .

常见问题

Q. What are the common synthetic routes for preparing oxazole-triazole hybrid compounds like this target molecule?

The synthesis typically involves multi-step reactions:

- Oxazole ring formation : Cyclization of substituted benzaldehyde derivatives with α-hydroxy ketones or esters under dehydrating conditions (e.g., using p-toluenesulfonic acid in toluene) .

- Triazole ring construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives .

- Esterification : Coupling the oxazole and triazole moieties via esterification reactions, often using DCC/DMAP or other coupling agents .

Q. How can researchers purify and characterize this compound effectively?

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : H and C NMR to confirm substituent positions and ester linkage integrity.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester) .

Q. What solvents and catalysts are optimal for synthesizing the oxazole-triazole core?

- Solvents : Toluene or dichloromethane for oxazole cyclization; DMF or THF for CuAAC reactions .

- Catalysts : p-Toluenesulfonic acid for oxazole formation, Cu(I) salts (e.g., CuSO/sodium ascorbate) for triazole synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for the esterification step between oxazole and triazole moieties?

- Methodology :

- Activation : Pre-activate the carboxylic acid with carbodiimides (e.g., DCC) to form an active ester intermediate.

- Solvent polarity : Use anhydrous DCM or THF to minimize hydrolysis.

- Temperature : Maintain 0–5°C during coupling to reduce side reactions .

- Yield improvement : Yields >75% are achievable with stoichiometric DMAP (10 mol%) to accelerate acyl transfer .

Q. What strategies resolve contradictions in H NMR data for substituent assignments on the triazole ring?

- 2D NMR : Use H-C HSQC and HMBC to correlate protons with adjacent carbons, particularly for distinguishing methyl groups at C5 of the triazole vs. oxazole .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral overlap occurs .

Q. How does the fluorophenyl group influence the compound’s bioactivity compared to chlorophenyl or methylphenyl analogs?

- SAR studies :

- Electron-withdrawing effects : The 4-fluorophenyl group enhances metabolic stability compared to 4-methylphenyl derivatives by reducing cytochrome P450-mediated oxidation .

- Hydrophobic interactions : Fluorine’s lipophilicity improves membrane permeability, as observed in similar triazole-based antimicrobial agents .

Q. What in vitro assays are recommended to evaluate this compound’s potential as an anticancer agent?

- Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic studies :

- Apoptosis : Caspase-3/7 activation assays.

- Cell cycle analysis : Flow cytometry with propidium iodide staining .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like CYP450 or kinases.

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Data Analysis & Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。